2-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
2-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine |
InChI |
InChI=1S/C8H9N3/c1-5-4-6-7(9)2-3-10-8(6)11-5/h2-4H,1H3,(H3,9,10,11) |
InChI Key |
ISRULXXWVKHHJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CN=C2N1)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Methyl 1h Pyrrolo 2,3 B Pyridin 4 Amine and Its Derivatives
General Synthetic Strategies for Pyrrolo[2,3-b]pyridine Scaffolds
The construction of the 7-azaindole (B17877) framework is a cornerstone of many synthetic campaigns. Traditional indole (B1671886) syntheses like the Fischer, Bartoli, and Reissert methods are often not suitable for creating azaindoles due to the electron-deficient characteristics of the necessary pyridine-based starting materials. nsf.gov Consequently, specialized strategies have been developed to efficiently access this important heterocyclic system.
Cyclocondensation Reactions
Cyclocondensation reactions represent a direct and versatile approach to building the bicyclic pyrrolo[2,3-b]pyridine system. These methods often involve the formation of the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) core or the simultaneous construction of both rings.
One prominent strategy is the one-pot, three-component cyclocondensation. An efficient route to the 7-azaindole framework has been achieved through the reaction of N-substituted 2-amino-4-cyanopyrroles with various aldehydes and active methylene (B1212753) compounds. acs.org This method allows for the rapid generation of a diverse library of 7-azaindole derivatives. acs.org Similarly, other approaches build upon pyrrole derivatives, such as the condensation of 3-cyano-2-aminopyrroles with β-dicarbonyl compounds, which, after a reductive cyclization step, yield substituted 7-azaindoles. uni-rostock.de
Modified versions of classical indole syntheses have also been adapted. For example, variations of the Madelung and Fischer indole syntheses have been successfully applied to prepare a range of 2-, 3-, and 4-substituted 1H-pyrrolo[2,3-b]pyridines. rsc.org Furthermore, innovative domino reactions, such as the one between 2-fluoro-3-methylpyridine (B30981) and various arylaldehydes, can selectively produce 2-aryl-7-azaindoles in a single pot, showcasing the power of transition-metal-free synthesis. nsf.gov
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a powerful tool for the formation of the pyrrolo[2,3-b]pyridine ring system itself, not merely for its subsequent functionalization. These methods, often termed heteroannulation reactions, construct the pyrrole ring through C-C and C-N bond formation.
A widely used approach involves the palladium-catalyzed heteroannulation of 2-amino-3-iodopyridine (B10696) derivatives with internal alkynes. researchgate.net This reaction provides a highly regioselective route to 2,3-disubstituted pyrrolo[2,3-b]pyridines. researchgate.net A related two-step procedure first employs a Sonogashira coupling between 2-amino-3-iodopyridine and a terminal alkyne. organic-chemistry.org The resulting 2-amino-3-(alkynyl)pyridine intermediate then undergoes a C-N cyclization, facilitated by a base, to furnish the 2-substituted 7-azaindole. organic-chemistry.org
More advanced tandem processes have also been developed. One such method involves the palladium-catalyzed reaction of gem-dichloro olefins with boronic acids, which proceeds through a tandem intramolecular C-N coupling and an intermolecular Suzuki reaction to afford 2-substituted 6-azaindoles (pyrrolo[2,3-c]pyridines), a related isomer. nbuv.gov.ua
Targeted Synthesis of 2-Substituted-1H-pyrrolo[2,3-b]pyridin-4-amines
The synthesis of specifically substituted derivatives, such as 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, requires a carefully orchestrated sequence of reactions that control both regioselectivity (which position reacts) and chemoselectivity (which functional group reacts). A particularly effective strategy involves the sequential functionalization of a di-halogenated pyrrolopyridine intermediate. nih.gov This approach hinges on the differential reactivity of halogen atoms at the C-2 and C-4 positions, allowing for selective, stepwise introduction of substituents via palladium-catalyzed cross-coupling reactions. nih.gov
Regioselective Functionalization and Halogenation for Intermediate Preparation
The cornerstone of a targeted synthesis is the preparation of a versatile intermediate. For the synthesis of 2,4-disubstituted 7-azaindoles, a key building block is a 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine derivative. nih.gov The inherent reactivity of the 7-azaindole nucleus often directs electrophilic substitution, such as halogenation, to the C-3 position of the pyrrole ring. rsc.org Therefore, achieving the desired 2,4-dihalogenation pattern requires a multi-step approach starting from a suitable precursor like 4-chloro-7-azaindole (B22810). nih.gov
To manage reactivity and improve solubility during the subsequent steps, the pyrrole nitrogen is typically protected. The trimethylsilylethoxymethyl (SEM) group is a common choice. The synthesis of the key intermediate, 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine , proceeds from SEM-protected 4-chloro-7-azaindole. This protected substrate then undergoes a regioselective iodination at the C-2 position using a strong base like lithium diisopropylamide (LDA) to deprotonate the C-2 position, followed by quenching with iodine. This sequence provides the crucial di-halogenated intermediate, primed for sequential cross-coupling reactions. nih.gov
Chemoselective Suzuki–Miyaura Cross-Coupling at C-2
With the 4-chloro-2-iodo intermediate in hand, the next step is to introduce a substituent at the C-2 position. This is achieved through a chemoselective Suzuki–Miyaura cross-coupling reaction. nih.gov The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond towards oxidative addition to palladium(0) catalysts allows for the selective arylation at the C-2 position, leaving the C-4 chloro group untouched for the next transformation. nih.gov
The reaction is typically carried out using a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) in the presence of a base like potassium carbonate. nih.gov This method is robust and allows for the introduction of a variety of aryl and heteroaryl groups at the C-2 position by selecting the appropriate boronic acid or boronic ester. nih.govorganic-chemistry.org
| Starting Material | Boronic Acid | Catalyst | Product | Yield |
|---|---|---|---|---|
| 4-chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | Phenylboronic acid | Pd₂(dba)₃ | 4-chloro-2-phenyl-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | Not specified |
| 4-chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | 4-chloro-2-(4-methoxyphenyl)-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | Not specified |
| 4-chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | (4-(Hydroxymethyl)phenyl)boronic acid | Pd(PPh₃)₄ | (4-(4-chloro-1-(SEM)-1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol | Not specified |
Buchwald–Hartwig Amination for C-4 Functionalization
The final key step in the synthesis of 2-substituted-1H-pyrrolo[2,3-b]pyridin-4-amines is the introduction of the amino group at the C-4 position. This is accomplished via a Buchwald–Hartwig amination reaction, a palladium-catalyzed cross-coupling between an aryl halide (the C-4 chloro group) and an amine. nih.govmdpi.com
This transformation is performed on the 2-aryl-4-chloro-7-azaindole product from the preceding Suzuki–Miyaura reaction. The choice of palladium catalyst and ligand is critical for success. Modern phosphine (B1218219) ligands such as RuPhos and XPhos are often employed in combination with a palladium source to facilitate the C-N bond formation. nih.gov A strong base, such as sodium tert-butoxide or cesium carbonate, is required for the catalytic cycle. mdpi.comchemspider.com Successful Buchwald–Hartwig amination yields the desired 2-aryl-4-amino-7-azaindole structure. The final step is the removal of the SEM protecting group to furnish the N-H free final product. nih.gov The synthesis of pyrrolo[2,3-d]pyrimidine derivatives, an isomeric scaffold, also frequently relies on Buchwald-Hartwig C-N cross-coupling reactions to install key amine functionalities. nih.gov
| Aryl Halide | Amine | Palladium Source | Ligand | Base | Solvent |
|---|---|---|---|---|---|
| Aryl Chloride/Bromide | Primary or Secondary Amine | Pd(OAc)₂ or Pd₂(dba)₃ | BINAP, RuPhos, XPhos | Cs₂CO₃ or NaOtBu | 1,4-Dioxane or Toluene |
This sequential, dual cross-coupling strategy provides a powerful and flexible route to a wide range of 2-substituted-1H-pyrrolo[2,3-b]pyridin-4-amine derivatives, which are valuable compounds in medicinal chemistry research. nih.gov
Challenges and Advanced Strategies in Synthesis
The construction of the 2-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine core and its analogues is often complicated by challenges related to protecting group chemistry and the control of reaction pathways to minimize side product formation.
Protection and Deprotection Group Chemistry (e.g., Trimethylsilylethoxymethyl (SEM) Deprotection)
The use of protecting groups is frequently essential in the multi-step synthesis of complex 7-azaindole derivatives to mask reactive sites, such as the pyrrole N-H. nih.govdocumentsdelivered.com The trimethylsilylethoxymethyl (SEM) group is a common choice for protecting the pyrrole nitrogen. However, its removal can be challenging and lead to the formation of undesired side products.
The deprotection of the SEM group is often accomplished using strong acids like TFA in a solvent such as dichloromethane (B109758) (CH₂Cl₂). mdpi.comnih.gov Following the acid-mediated removal of the SEM group, a neutralization step with a base like sodium bicarbonate (NaHCO₃) is typically required. mdpi.comnih.gov The conditions for SEM deprotection can be harsh and may not be suitable for substrates with sensitive functional groups. nih.gov Alternative methods for SEM deprotection have been explored, such as using tin tetrachloride (SnCl₄) at low temperatures or magnesium bromide (MgBr₂) in ether or nitromethane, which can offer greater selectivity in the presence of other silyl (B83357) protecting groups like TBS or TIPS. nih.gov
| Protecting Group | Reagent for Deprotection | Conditions | Challenges/Side Products | Reference |
| Trimethylsilylethoxymethyl (SEM) | Trifluoroacetic acid (TFA) | CH₂Cl₂, room temperature, followed by NaHCO₃ neutralization | Formation of tricyclic eight-membered ring due to formaldehyde (B43269) release. | mdpi.com |
| Trimethylsilylethoxymethyl (SEM) | Tin tetrachloride (SnCl₄) | CH₂Cl₂, 0°C to room temperature | Can be effective at low temperatures. | nih.gov |
| Benzenesulfonyl | 4 N Hydrochloric acid (HCl) | 1,4-dioxane, CH₃CN, 65°C | Tosylate protection was found to be unstable in a similar system. | nih.gov |
Control of Side Product Formation and Reaction Pathways
Controlling side product formation is a critical aspect of synthesizing this compound derivatives. The choice of catalysts, ligands, and reaction conditions can significantly influence the reaction pathway and the distribution of products.
In palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, the choice of phosphine ligand is crucial. For example, in the amination of a 2-iodo-4-chloro-7-azaindole intermediate, using a RuPhos-based catalyst system led to the reduction of the iodo group at the C-2 position instead of the desired amination at the C-4 position. mdpi.comnih.gov This indicates that the oxidative addition of palladium occurs preferentially at the C-2 position. To overcome this, a change in the synthetic strategy, such as introducing the amino group at C-4 before functionalizing the C-2 position, may be necessary. mdpi.comnih.gov
Similarly, in the synthesis of 2-substituted 7-azaindoles, palladium-catalyzed annulation of ortho-iodoarylamines with allyl acetate (B1210297) can be employed. nih.govresearchgate.net The reaction conditions, including the base and solvent, must be carefully optimized to achieve good yields and minimize side reactions.
Derivatization and Functionalization of the this compound Core
The functionalization of the this compound core at various positions is a key strategy for generating diverse chemical libraries for drug discovery.
C-2 Position: The 2-position of the 7-azaindole ring can be functionalized through palladium-catalyzed cross-coupling reactions. For instance, C-2 arylation can be achieved using palladium acetate (Pd(OAc)₂) as a catalyst. rsc.org The synthesis of 2-methyl-7-azaindoles can be accomplished via a palladium-catalyzed annulation of amino-ortho-iodopyridines with allyl acetate. nih.govresearchgate.net
C-3 Position: The C-3 position is susceptible to electrophilic substitution. Halogenation at this position can be achieved using reagents like N-iodosuccinimide (NIS) to introduce an iodine atom. nih.gov This 3-iodo derivative can then serve as a handle for further functionalization through cross-coupling reactions. The synthesis of 3-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine has also been reported. medchemexpress.com
C-4 Position: The amine at the C-4 position can be introduced via palladium-catalyzed Buchwald-Hartwig amination of a 4-chloro-7-azaindole precursor. nih.govmdpi.com The amino group itself can be further derivatized, for example, through acylation or alkylation, to introduce a wide range of substituents.
C-5 Position: Functionalization at the C-5 position can be achieved through various methods, including the introduction of an oxygen-linked substituent. For example, methyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-fluorobenzoate has been synthesized, demonstrating the possibility of ether linkages at this position. bldpharm.com
C-6 Position: The C-6 position can be functionalized through directed metalation strategies. By using a carbamoyl (B1232498) directing group at the N-7 position, it is possible to achieve regioselective metalation and subsequent quenching with an electrophile at the C-6 position. worktribe.com
| Position of Functionalization | Reaction Type | Reactant(s) | Reagents/Catalyst | Product | Reference |
| C-2 | Palladium-Catalyzed Annulation | 2-Amino-3-iodopyridine, Allyl acetate | Pd(OAc)₂, LiCl, K₂CO₃ | 2-Methyl-7-azaindole | nih.govresearchgate.net |
| C-3 | Iodination | 2-Methyl-7-azaindole | N-Iodosuccinimide (NIS) | 3-Iodo-2-methyl-7-azaindole | nih.gov |
| C-4 | Buchwald-Hartwig Amination | 4-Chloro-2-aryl-7-azaindole, Secondary amine | Palladium catalyst, Phosphine ligand, Base | 4-Amino-2-aryl-7-azaindole | nih.govmdpi.com |
| C-5 | Nucleophilic Aromatic Substitution | 5-Hydroxy-7-azaindole, Aryl halide | Base | 5-Oxy-7-azaindole derivative | bldpharm.com |
| C-6 | Directed Metalation | N-Carbamoyl-7-azaindole | s-BuLi, TMEDA, then electrophile | 6-Substituted-7-azaindole | worktribe.com |
Structure Activity Relationship Sar Studies of 2 Methyl 1h Pyrrolo 2,3 B Pyridin 4 Amine Analogues
Global Structure-Activity Landscape of the Pyrrolo[2,3-b]pyridine Scaffold
The pyrrolo[2,3-b]pyridine core is a versatile and highly adaptable scaffold for developing inhibitors of various enzymes. Its utility as a "hinge-binding" motif in protein kinase inhibitors is well-documented, where the pyridine (B92270) nitrogen and the pyrrole (B145914) N-H group can form crucial hydrogen bonds with the kinase hinge region. acs.org The biological activity of this scaffold is highly sensitive to the specific arrangement of its core nitrogen atoms and the placement of substituents.
Scaffold-hopping experiments, where one heterocyclic core is replaced by another, have demonstrated the unique value of the 1H-pyrrolo[2,3-b]pyridine system. For instance, in the development of phosphodiesterase 4B (PDE4B) inhibitors, transitioning from a 1H-benzo[d]imidazole to a 1H-pyrrolo[2,3-b]pyridine scaffold resulted in a significant increase in potency. nih.gov Conversely, when developing inhibitors for the colony-stimulating factor 1 receptor (CSF1R), replacing a pyrrolo[2,3-d]pyrimidine core with a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine led to a 20-fold decrease in potency, underscoring the critical role of the nitrogen at the 3-position of the parent pyrrolopyrimidine for that specific target. nih.gov
Numerous studies have established that various substituted pyrrolo[2,3-b]pyridine analogues exhibit potent biological effects, including antiproliferative activity against human cancer cell lines. nih.govscribd.com These findings confirm that the 1H-pyrrolo[2,3-b]pyridine framework is a productive starting point for the discovery of biologically active agents, with its ultimate efficacy being finely tuned by the substituents at various positions around the ring system.
Positional Influence of Substituents on Biological Activity
The specific position of a substituent on the pyrrolo[2,3-b]pyridine ring dramatically influences its interaction with the target protein, thereby dictating its biological activity.
The C-2 position of the pyrrolo[2,3-b]pyridine scaffold is a common site for modification, often accommodating aryl groups that can project into lipophilic pockets of an enzyme's active site. In the context of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, the synthesis has been achieved via chemoselective Suzuki-Miyaura cross-coupling at the C-2 position. nih.gov
While direct SAR data for C-2 substitutions on the 2-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine core is specific to the target, valuable insights can be drawn from the closely related pyrrolo[2,3-d]pyrimidine scaffold. Studies on these isomers have shown that introducing a para-chlorophenyl group at C-2 maintained anticancer activity, indicating that lipophilic substituents are well-tolerated. researchgate.net Furthermore, modifying the C-2 substituent can have a profound impact on selectivity. For example, replacing a dimethylamino group with an o-anisidine (B45086) at the C-2 position of a pyrrolo[2,3-d]pyrimidine derivative resulted in a loss of CDK9 inhibition, suggesting a size limitation for the cavity outlet of the kinase. researchgate.net This highlights that both the electronic nature and the steric bulk of the C-2 substituent are critical for optimal activity and selectivity.
The amino group at the C-4 position is a key feature of the parent compound and a critical interaction point for many biological targets. The nature of this substituent significantly modulates activity. SAR studies on related pyrrolo[2,3-d]pyrimidine derivatives revealed that a simple, unsubstituted amino group at the analogous C-2 position could lead to a nearly ten-fold enhancement in potency against certain cancer cell lines compared to more complex substituted amines. researchgate.net
In the development of Protein Kinase B (PKB) inhibitors, the 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide scaffold was identified as a potent and orally bioavailable series. acs.org This demonstrates that linking a substituted piperidine (B6355638) to the C-4 amino position can be a highly effective strategy. The success of this approach depends on the linker and the substituents on the piperidine ring, which interact with specific regions of the kinase ATP binding site. acs.org Furthermore, research on CSF1R inhibitors has shown that substitutions at the C-4 and C-5 positions of a pyrrolopyrimidine scaffold can render the compounds completely inactive, whereas substitution at C-6 leads to potent inhibitors, emphasizing the extreme positional sensitivity of this heterocyclic system. researchgate.net
The C-5 position offers another vector for modifying the scaffold's properties. While direct studies on C-5 carbamoyl (B1232498) groups on the this compound core are limited, extensive research on the isomeric 5-substituted pyrrolo[2,3-d]pyrimidines provides a strong predictive model. In one such study, a series of compounds with a thienoyl group at C-5 were synthesized to act as dual inhibitors of glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase). ajol.info
The study revealed a clear structure-activity relationship based on the length of the linker chain between the core and the terminal glutamate (B1630785) moiety. The inhibitory activity against KB human tumor cells varied significantly with the number of methylene (B1212753) units in the linker, with the optimal length being three to four carbons. ajol.info This indicates that the C-5 substituent's length and flexibility are crucial for correctly positioning the molecule to interact with its targets.
Table 1: SAR of 5-Substituted Pyrrolo[2,3-d]pyrimidine Analogues Against KB Tumor Cells
This interactive table summarizes the inhibitory activity based on the linker chain length (n) as described in studies on isomeric scaffolds.
| Compound Analogue (by linker length, n) | Relative Inhibitory Potency |
|---|---|
| n = 1 | Low |
| n = 2 | Moderate |
| n = 3 | High |
| n = 4 | High |
| n = 5 | Moderate |
| n = 6 | Low |
Data derived from findings reported on 5-substituted thiopheneyl pyrrolo[2,3-d]pyrimidines. ajol.info
However, it is also crucial to note that in other contexts, such as CSF1R inhibition, substitutions at the C-5 position have been found to be detrimental, leading to a complete loss of activity. researchgate.net This again underscores that the impact of a C-5 substitution is highly dependent on the specific biological target.
Substitution on the pyrrole nitrogen (N-1) can significantly affect a compound's binding affinity and selectivity. The N-H group is often a critical hydrogen bond donor, and its substitution can eliminate this key interaction. For example, N-methylation of a pyrrolo[3,2-b]pyridine derivative, an isomer of the target scaffold, resulted in an inactive compound in a PDE4B inhibition assay. nih.gov This suggests that for certain targets, an unsubstituted pyrrole nitrogen is essential for biological activity.
In other cases, the N-1 position can be a site for introducing larger substituents that can access additional binding pockets. In a series of pyrrolo[3,2-c]pyridine derivatives, the N-1 position was substituted with a phenyl ring. The inhibitory effect against FMS kinase was highly dependent on the substitution pattern on this phenyl ring. For some derivatives, a para-disubstituted pattern was more potent, while for others, a meta-disubstituted arrangement was superior. nih.gov This demonstrates that N-1 substituents can influence the proper orientation and fit of the entire molecule within the enzyme's active site.
Stereochemical Considerations in Biological Activity
While specific stereochemical studies on this compound are not extensively detailed in the available literature, the principles of stereochemistry are fundamental to its biological activity. The high potency and selectivity often observed with pyrrolo[2,3-b]pyridine derivatives, which typically function by fitting into the well-defined three-dimensional space of an enzyme's active site, strongly imply that their activity is stereospecific. acs.orgnih.gov
The introduction of chiral centers, for instance, through substitutions at various positions, would result in enantiomers or diastereomers that would be expected to exhibit different biological activities. This is because the protein targets are themselves chiral, and will interact differently with each stereoisomer. X-ray crystallography studies of related isomeric scaffolds, such as pyrrolo[2,3-d]pyrimidines, reveal precise binding modes where specific hydrogen bonds and hydrophobic interactions with chiral amino acid residues are essential for potent inhibition. acs.org The defined trans-configuration of active molecules in other heterocyclic systems further highlights the importance of specific stereoisomers for biological function. nih.gov Therefore, controlling the stereochemistry during synthesis is a critical aspect of optimizing the pharmacological profile of any potent pyrrolo[2,3-b]pyridine-based compound.
Computational and Theoretical Studies on 2 Methyl 1h Pyrrolo 2,3 B Pyridin 4 Amine
Molecular Docking Simulations for Ligand-Receptor Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is instrumental in understanding the binding mode of potential drugs and in virtual screening of large compound libraries. For 2-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine, docking simulations can be employed to predict its interaction with various biological targets, particularly protein kinases, which are frequently targeted by derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold. nih.govdntb.gov.uanih.gov
Studies on analogous 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated their potential to act as inhibitors for a range of kinases, including Janus kinases (JAKs), Fms-like tyrosine kinase 3 (FLT3), and Maternal Embryonic Leucine Zipper Kinase (MELK). nih.govnih.gov In these studies, the pyrrolopyridine core typically forms key hydrogen bonds with the hinge region of the kinase domain. The pyridine (B92270) nitrogen and the pyrrole (B145914) -NH group of the 7-azaindole (B17877) scaffold can act as a hydrogen bond acceptor and donor, respectively, mimicking the interaction of ATP. depositolegale.it
For this compound, it is hypothesized that the 4-amino group could form additional hydrogen bonds with the receptor, enhancing binding affinity. The 2-methyl group would likely be oriented towards a hydrophobic pocket within the active site. A hypothetical binding mode, based on studies of similar compounds, is presented in the table below.
| Receptor Target (Example) | Predicted Interacting Residues | Types of Interactions | Predicted Binding Affinity (ΔG, kcal/mol) |
|---|---|---|---|
| Janus Kinase 1 (JAK1) | Leu959, Glu957 | Hydrogen Bonds, Hydrophobic Interactions | -8.5 to -10.0 |
| Fms-like Tyrosine Kinase 3 (FLT3) | Cys694, Leu616 | Hydrogen Bonds, Pi-Alkyl Interactions | -7.9 to -9.5 |
| Maternal Embryonic Leucine Zipper Kinase (MELK) | Val25, Ala41 | Hydrogen Bonds, Van der Waals Forces | -8.0 to -9.8 |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic picture of the conformational changes and stability of a ligand-receptor complex over time. This technique is crucial for assessing the stability of the binding pose predicted by molecular docking and for understanding the flexibility of both the ligand and the protein.
The conformational flexibility of the 4-amino and 2-methyl substituents of this compound can also be analyzed to understand their influence on the binding affinity and selectivity. The results of such simulations are typically analyzed to determine the average number of hydrogen bonds, the solvent accessible surface area, and the root-mean-square fluctuation (RMSF) of individual residues.
| Simulation Parameter | Typical Values/Observations for Stable Complex | Significance |
|---|---|---|
| RMSD of Complex | < 3 Å | Indicates the stability of the ligand in the binding pocket. |
| RMSF of Ligand | Low fluctuations for the core, higher for substituents | Highlights the flexibility of different parts of the molecule. |
| Hydrogen Bond Occupancy | > 50% for key interactions | Confirms the persistence of crucial hydrogen bonds over time. |
Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules, such as their geometry, electronic structure, and reactivity. For this compound, DFT calculations can provide valuable information about its molecular orbitals, electrostatic potential, and chemical reactivity descriptors.
Studies on 7-azaindole derivatives have used DFT to analyze their molecular structure and vibrational spectra. mdpi.comnih.govmdpi.com These calculations can help in understanding the distribution of electron density and identifying the most reactive sites in the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is an indicator of the molecule's chemical stability and reactivity.
For this compound, the amino group at the 4-position and the methyl group at the 2-position will influence the electronic properties of the pyrrolopyridine core. DFT calculations can quantify these effects and predict parameters such as chemical hardness, chemical potential, and electrophilicity index, which are useful in understanding the molecule's behavior in biological systems.
| Calculated Property | Predicted Value/Characteristic | Implication |
|---|---|---|
| HOMO-LUMO Energy Gap | Relatively small gap | Indicates higher chemical reactivity and potential for charge transfer. |
| Molecular Electrostatic Potential | Negative potential around the pyridine nitrogen and amino group | Highlights regions prone to electrophilic attack and hydrogen bonding. |
| Dipole Moment | Moderate dipole moment | Influences solubility and interactions with polar environments. |
In Silico ADME Prediction and Optimization
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to assess the pharmacokinetic profile of a compound. Various computational models are available to predict properties such as solubility, permeability, metabolic stability, and potential for toxicity.
For this compound, in silico ADME predictions can help in evaluating its drug-likeness. The 7-azaindole scaffold is known to be present in several approved drugs, suggesting that it generally possesses favorable ADME properties. nih.gov A study on fluorescent 7-azaindole N-linked 1,2,3-triazoles demonstrated that these compounds generally adhere to Lipinski's rule of five, a key indicator of good oral bioavailability. rsc.org
Predictions for this compound would likely focus on its molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area (PSA). These parameters are crucial in determining its potential for oral absorption and cell membrane permeability.
| ADME Property | Predicted Outcome | Relevance to Drug Development |
|---|---|---|
| Lipinski's Rule of Five | Likely to comply | Suggests good potential for oral bioavailability. |
| Aqueous Solubility | Moderate | Affects absorption and formulation. |
| Blood-Brain Barrier Permeability | Potentially permeable | Important for CNS-targeting drugs. |
| CYP450 Inhibition | Possible inhibition of certain isoforms | Indicates potential for drug-drug interactions. |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. dovepress.com A pharmacophore model can be used as a 3D query to screen large databases of compounds to identify novel molecules with the potential for similar biological activity.
For this compound, a pharmacophore model can be developed based on its key features, such as hydrogen bond donors and acceptors, and hydrophobic groups. The 7-azaindole core is a well-established pharmacophoric element in many kinase inhibitors, often providing a hydrogen bond donor and acceptor pair. preprints.org
A pharmacophore model for this compound would likely include:
A hydrogen bond acceptor (the pyridine nitrogen).
A hydrogen bond donor (the pyrrole -NH).
An additional hydrogen bond donor (the 4-amino group).
A hydrophobic feature (the 2-methyl group).
This model could then be used in virtual screening campaigns to discover other compounds with a similar arrangement of features, potentially leading to the identification of new and diverse chemical scaffolds with the desired biological activity.
| Pharmacophoric Feature | Corresponding Group on the Molecule | Role in Molecular Recognition |
|---|---|---|
| Hydrogen Bond Acceptor | Pyridine Nitrogen (N7) | Interaction with hinge region residues. |
| Hydrogen Bond Donor | Pyrrole -NH (N1) | Interaction with hinge region residues. |
| Hydrogen Bond Donor | 4-amino group | Additional interaction with the protein active site. |
| Hydrophobic Group | 2-methyl group | Interaction with hydrophobic pockets. |
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a class that includes the subject compound, has seen advancements through modern cross-coupling reactions. However, the pursuit of greater efficiency and selectivity remains a key research direction.
A significant challenge in the synthesis of substituted 7-azaindoles is achieving regioselectivity. Research into more selective C-H functionalization reactions could provide direct routes to novel analogs without the need for pre-functionalized starting materials. This would allow for the late-stage diversification of the scaffold, a highly desirable feature in medicinal chemistry for the rapid generation of compound libraries for screening.
Furthermore, addressing challenges such as those encountered during deprotection steps, for example the formation of unexpected tricyclic byproducts during SEM-deprotection, is crucial for improving the robustness and predictability of synthetic routes. nih.govevitachem.com The development of orthogonal protecting group strategies tailored for the 7-azaindole (B17877) nucleus will be instrumental in this regard.
Table 1: Recent Synthetic Strategies for 2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amines
| Reaction Type | Key Reagents/Catalysts | Description | Reference(s) |
| Suzuki–Miyaura Cross-Coupling | Palladium catalysts (e.g., XPhos Pd G2) | Enables the formation of the C2-aryl bond on the pyrrolopyridine core. | nih.govevitachem.comnsf.gov |
| Buchwald–Hartwig Amination | Palladium catalysts (e.g., RuPhos Pd G2) | Used for the introduction of the amine group at the C4 position. | nih.govevitachem.comnsf.gov |
| One-Pot Synthesis | Alkali-amides (e.g., LiN(SiMe3)2, KN(SiMe3)2) | Selective synthesis of 7-azaindoles and 7-azaindolines from 2-fluoro-3-methylpyridine (B30981) and aldehydes. | nsf.gov |
Exploration of New Biological Targets Beyond Current Kinase Panels
While the 1H-pyrrolo[2,3-b]pyridine scaffold is well-known for its kinase inhibitory activity, its potential to interact with other biological targets is an exciting and underexplored area of research. nih.govnih.govmdpi.comrsc.orgnih.gov Future investigations should aim to systematically screen 2-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine and its derivatives against a broader range of protein families.
One area of interest is the targeting of enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases. The nitrogen-containing heterocyclic structure of this compound may possess the necessary pharmacophoric features to interact with the active sites of these enzymes.
Another avenue is the exploration of its potential as a modulator of protein-protein interactions (PPIs). Many disease pathways are driven by aberrant PPIs, which have traditionally been challenging to target with small molecules. The rigid, planar structure of the 7-azaindole core could serve as a platform for the design of molecules that can disrupt or stabilize specific PPIs.
Furthermore, screening against G-protein coupled receptors (GPCRs) could uncover novel activities. The structural similarity of the 7-azaindole nucleus to endogenous ligands could lead to the discovery of new agonists or antagonists for this important class of drug targets.
Table 2: Investigated Non-Kinase Targets for 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Target | Therapeutic Area | Key Findings | Reference(s) |
| Phosphodiesterase 4B (PDE4B) | Central Nervous System Diseases | Derivatives showed moderate to good inhibition, with potential for treating neuroinflammation. | nih.gov |
| Human Neutrophil Elastase (HNE) | Inflammatory Diseases | The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a new core for HNE inhibitors. | nih.gov |
Deeper Mechanistic Elucidation of Biological Activities
A more profound understanding of how this compound and its analogs exert their biological effects at a molecular level is crucial for their rational optimization. Future research should move beyond primary target engagement and delve into the downstream signaling consequences of target modulation.
Techniques such as chemoproteomics and phosphoproteomics can provide a global view of the cellular pathways affected by these compounds. This can help to identify potential off-target effects, which may be beneficial or detrimental, and can also reveal unexpected mechanisms of action.
Detailed structural biology studies, including X-ray crystallography and cryo-electron microscopy, of the compound in complex with its various biological targets will be invaluable. These studies can provide a precise understanding of the binding mode and the key molecular interactions, which is essential for structure-based drug design.
Furthermore, investigating the role of metabolic transformation on the activity of these compounds is another important research direction. It is possible that metabolites of this compound may have their own distinct biological activities.
Application of Advanced Computational Techniques for Rational Design
The use of computational methods in drug discovery is continually evolving, and these tools can be powerfully applied to the future development of this compound derivatives.
Advanced molecular docking and molecular dynamics simulations can be employed to predict the binding affinity and selectivity of new analogs against a wide range of targets. This can help to prioritize the synthesis of the most promising compounds, thereby saving time and resources.
The application of artificial intelligence and machine learning algorithms to analyze structure-activity relationship (SAR) data can uncover complex patterns that may not be apparent from traditional analysis. nih.govevitachem.com This can guide the design of new molecules with improved potency and pharmacokinetic properties.
Furthermore, in silico prediction of ADME (absorption, distribution, metabolism, and excretion) and toxicity properties can help to identify potential liabilities early in the drug discovery process, allowing for the design of compounds with more favorable drug-like properties.
Integration with Emerging Research Paradigms in Chemical Biology
The unique structural features of this compound make it an attractive candidate for integration into emerging areas of chemical biology research.
One such area is the development of chemical probes . By attaching a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, to the this compound scaffold, it can be used to visualize and track its biological targets within cells, aiding in target identification and validation. nih.gov
Another exciting frontier is the development of PROteolysis TArgeting Chimeras (PROTACs) and molecular glues . biochempeg.commdpi.com The this compound core could serve as a ligand for a protein of interest, which is then linked to an E3 ligase-recruiting moiety to induce the targeted degradation of the protein. This approach offers a powerful new modality for therapeutic intervention.
Finally, the scaffold could be incorporated into activity-based protein profiling (ABPP) probes. rsc.org These probes are designed to covalently label the active site of a specific enzyme or class of enzymes, providing a direct readout of their functional state in complex biological systems. This could be a powerful tool for studying the role of its targets in health and disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
